molecular formula C9H5BrOS B1601572 2-Bromobenzo[b]thiophene-3-carbaldehyde CAS No. 39856-98-9

2-Bromobenzo[b]thiophene-3-carbaldehyde

Cat. No.: B1601572
CAS No.: 39856-98-9
M. Wt: 241.11 g/mol
InChI Key: VGDOLCVWJLNMHX-UHFFFAOYSA-N
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Description

2-Bromobenzo[b]thiophene-3-carbaldehyde is an organobromine compound with the molecular formula C9H5BrOS. It is a derivative of benzo[b]thiophene, featuring a bromine atom at the second position and an aldehyde group at the third position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Mechanism of Action

Mode of Action

As a chemical compound, it can participate in various chemical reactions. For instance, brominated compounds like this are often used in Suzuki-Miyaura reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromobenzo[b]thiophene-3-carbaldehyde . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[b]thiophene-3-carbaldehyde typically involves the bromination of benzo[b]thiophene followed by formylation. One common method includes the reaction of benzo[b]thiophene with bromine in the presence of a catalyst to introduce the bromine atom. This is followed by a Vilsmeier-Haack reaction, where the brominated intermediate is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzo[b]thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromobenzo[b]thiophene-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the field of oncology.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers

Comparison with Similar Compounds

Uniqueness: 2-Bromobenzo[b]thiophene-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for a wide range of chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-bromo-1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOLCVWJLNMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487831
Record name Benzo[b]thiophene-3-carboxaldehyde, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39856-98-9
Record name Benzo[b]thiophene-3-carboxaldehyde, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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